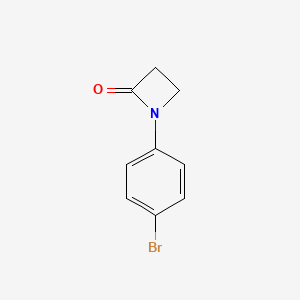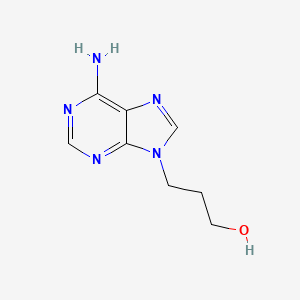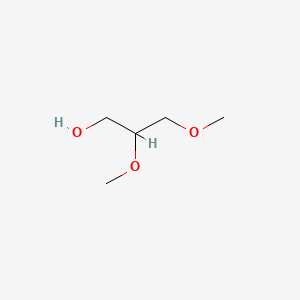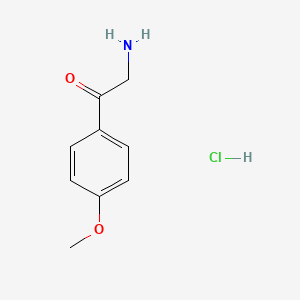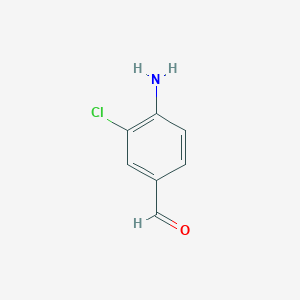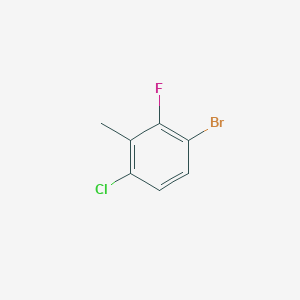
1-Bromo-4-chloro-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-fluoro-3-methylbenzene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a precursor benzene compound undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .
Industrial production methods may involve large-scale halogenation processes, where the precursor benzene compound is treated with halogenating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. These electronic effects can alter the compound’s reactivity and selectivity in various reactions .
In biological systems, the compound’s halogenated structure can interact with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-fluoro-3-methylbenzene can be compared with other similar compounds, such as:
This compound: This compound has a similar substitution pattern but with different halogen positions, leading to variations in reactivity and applications.
1-Bromo-2-chloro-4-fluoro-3-methylbenzene: This isomer has the same molecular formula but different positions of the halogen atoms, which can result in different chemical and biological properties.
1-Bromo-4-chloro-3-fluoro-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, selectivity, and applications in various fields .
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQJSLXOBAZJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537421 |
Source


|
| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-58-8 |
Source


|
| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
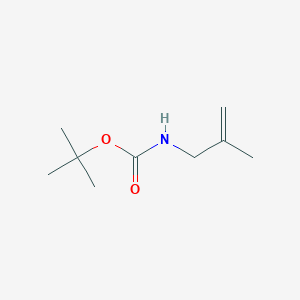
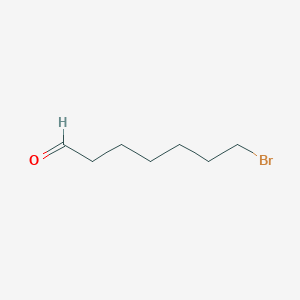
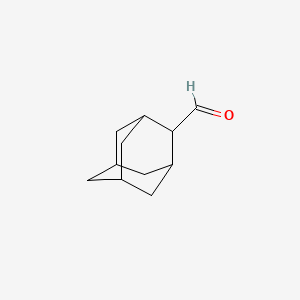
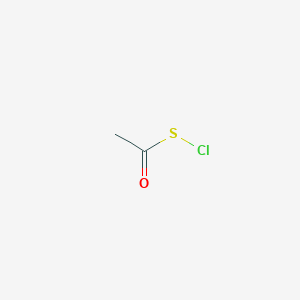
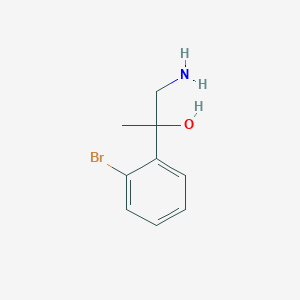
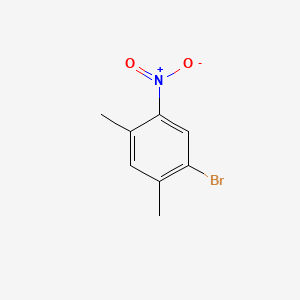
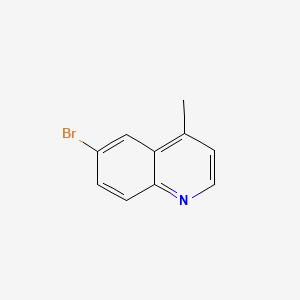
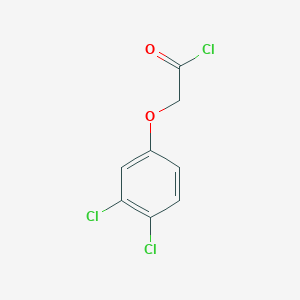
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
